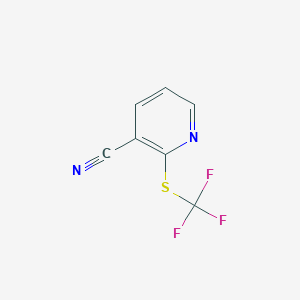![molecular formula C8H14O B11760725 3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL](/img/structure/B11760725.png)
3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL is an organic compound characterized by a cyclopropyl group attached to a prop-2-en-1-ol moiety. This compound is notable for its unique structural features, which include a cyclopropane ring and an allylic alcohol group. These structural elements contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of a suitable alkene with a carbene precursor under controlled conditions.
Attachment of the Prop-2-en-1-ol Moiety: The allylic alcohol group can be introduced via a reaction involving an allylic halide and a suitable nucleophile, such as an alcohol or an alkoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as distillation, crystallization, or chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The allylic position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted allylic compounds.
科学的研究の応用
3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.
類似化合物との比較
Similar Compounds
Cyclopropylmethanol: Similar in having a cyclopropyl group but lacks the allylic alcohol moiety.
Allyl Alcohol: Contains the allylic alcohol group but lacks the cyclopropyl ring.
Uniqueness
3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL is unique due to the combination of a cyclopropyl ring and an allylic alcohol group, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C8H14O |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
3-[(1R)-2,2-dimethylcyclopropyl]prop-2-en-1-ol |
InChI |
InChI=1S/C8H14O/c1-8(2)6-7(8)4-3-5-9/h3-4,7,9H,5-6H2,1-2H3/t7-/m0/s1 |
InChIキー |
IQOZLJBSPAXVPF-ZETCQYMHSA-N |
異性体SMILES |
CC1(C[C@@H]1C=CCO)C |
正規SMILES |
CC1(CC1C=CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


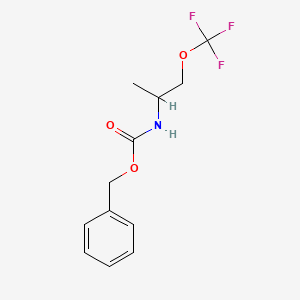
![Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B11760647.png)
![4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B11760659.png)
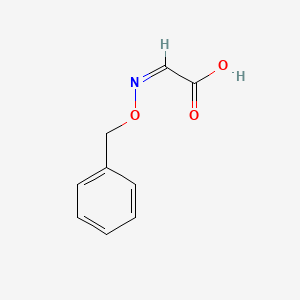
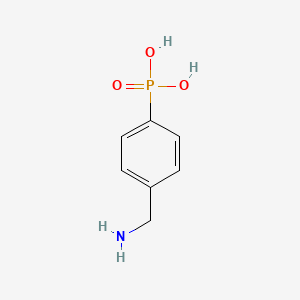
![3H-Imidazo[4,5-c]pyridine-2-carbonitrile](/img/structure/B11760678.png)
![2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B11760690.png)
![(E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11760717.png)
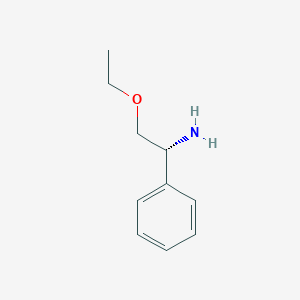
![5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11760729.png)
amine](/img/structure/B11760730.png)

![4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760736.png)
